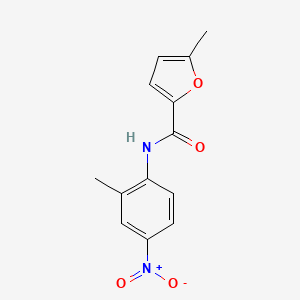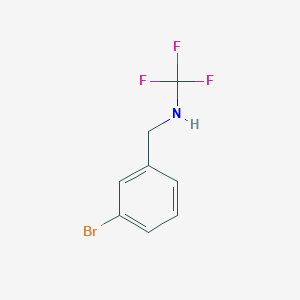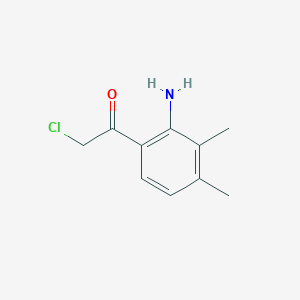![molecular formula C10H9NO B13947935 2-[(Prop-2-yn-1-yl)amino]benzaldehyde CAS No. 280113-69-1](/img/structure/B13947935.png)
2-[(Prop-2-yn-1-yl)amino]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Prop-2-yn-1-yl)amino]benzaldehyde is an organic compound with the molecular formula C10H9NO It is characterized by the presence of a benzaldehyde group substituted with a prop-2-yn-1-ylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde typically involves the reaction of 2-aminobenzaldehyde with propargyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of 2-aminobenzaldehyde attacks the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Prop-2-yn-1-yl)amino]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The prop-2-yn-1-ylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 2-[(Prop-2-yn-1-yl)amino]benzoic acid.
Reduction: 2-[(Prop-2-yn-1-yl)amino]benzyl alcohol.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
2-[(Prop-2-yn-1-yl)amino]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The prop-2-yn-1-ylamino group can also participate in covalent bonding with target molecules, leading to the formation of stable complexes .
Comparación Con Compuestos Similares
Similar Compounds
2-[(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with an oxygen atom instead of an amino group.
2-[(Prop-2-yn-1-yl)benzaldehyde: Lacks the amino group, making it less reactive in certain types of reactions.
Uniqueness
2-[(Prop-2-yn-1-yl)amino]benzaldehyde is unique due to the presence of both an aldehyde group and a prop-2-yn-1-ylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research .
Propiedades
Número CAS |
280113-69-1 |
|---|---|
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
2-(prop-2-ynylamino)benzaldehyde |
InChI |
InChI=1S/C10H9NO/c1-2-7-11-10-6-4-3-5-9(10)8-12/h1,3-6,8,11H,7H2 |
Clave InChI |
OFHFQEKDCUJKBN-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC1=CC=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


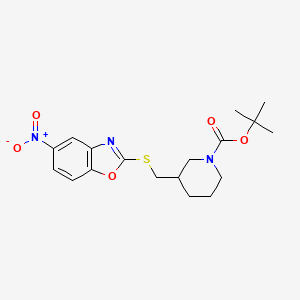
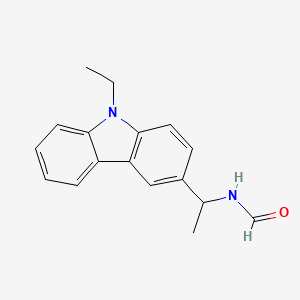
![9-Chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13947881.png)
![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
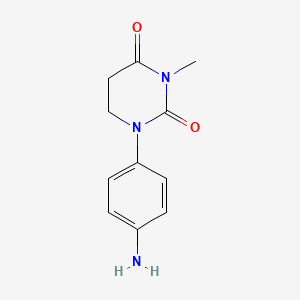
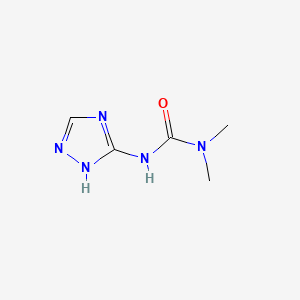
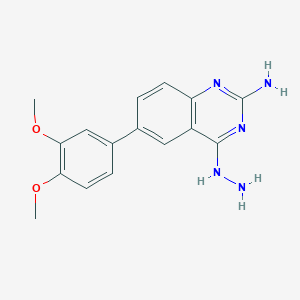
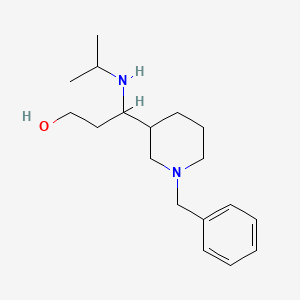
![5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947899.png)
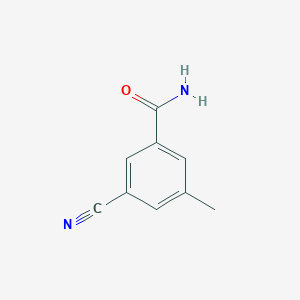
![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
